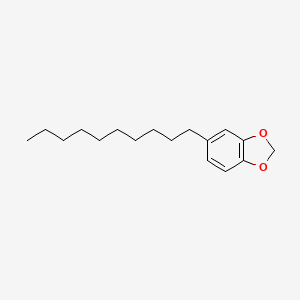
5-Decyl-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Decyl-2H-1,3-benzodioxole: is an organic compound that belongs to the benzodioxole family. Benzodioxoles are characterized by a benzene ring fused with a dioxole ring, which is a five-membered ring containing two oxygen atoms. The decyl group attached to the benzodioxole core makes this compound hydrophobic and increases its potential for various applications in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyl-2H-1,3-benzodioxole typically involves the reaction of catechol with decyl halides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of catechol are replaced by the decyl group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The purification of the final product is typically achieved through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 5-Decyl-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the benzodioxole ring into a dihydrobenzodioxole, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: 5-Decyl-2H-1,3-benzodioxole is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the development of novel materials with specific properties .
Biology: In biological research, benzodioxole derivatives have shown potential as enzyme inhibitors and bioactive compounds. They are investigated for their ability to modulate biological pathways and their potential therapeutic applications .
Medicine: The compound and its derivatives are explored for their anticancer, anti-inflammatory, and antimicrobial properties. Research has shown that benzodioxole derivatives can inhibit the growth of cancer cells and reduce inflammation .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its hydrophobic nature makes it suitable for applications in coatings and adhesives .
Mecanismo De Acción
The mechanism of action of 5-Decyl-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. In biological systems, benzodioxole derivatives can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
1,3-Benzodioxole: A simpler analog without the decyl group, used in various chemical syntheses.
Piperine: A naturally occurring benzodioxole derivative found in black pepper, known for its bioactive properties.
Safrole: Another benzodioxole derivative used in the synthesis of fragrances and flavoring agents.
Uniqueness: 5-Decyl-2H-1,3-benzodioxole stands out due to its hydrophobic decyl group, which enhances its solubility in non-polar solvents and its potential for applications in material science. The presence of the decyl group also influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
89139-90-2 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
5-decyl-1,3-benzodioxole |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-15-11-12-16-17(13-15)19-14-18-16/h11-13H,2-10,14H2,1H3 |
Clave InChI |
NZPVJNJHHDLBCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)



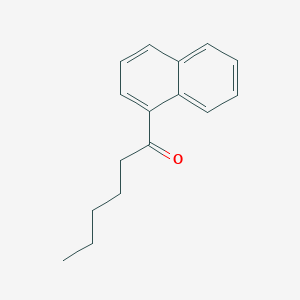
![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)
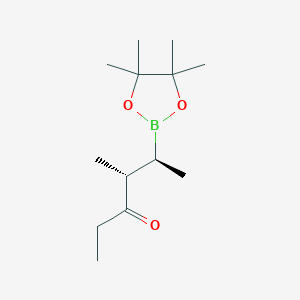
![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)
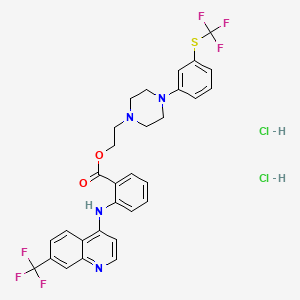
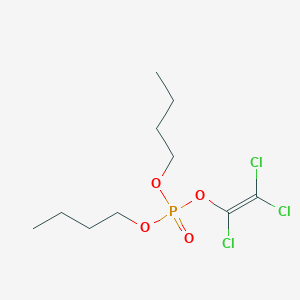
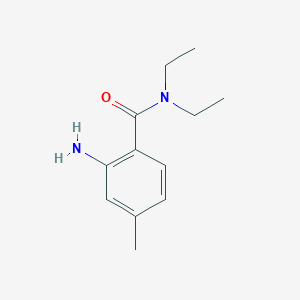
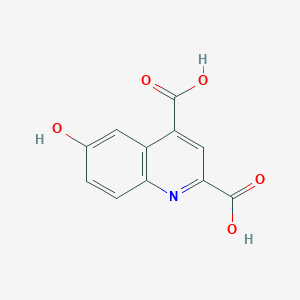
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
